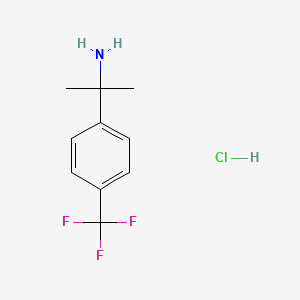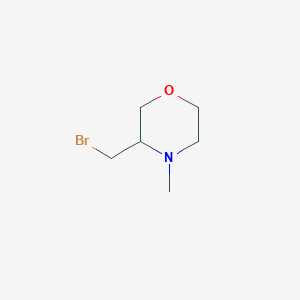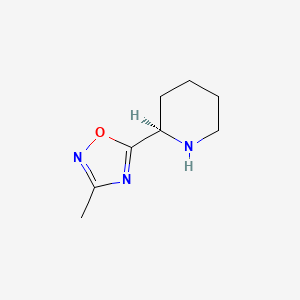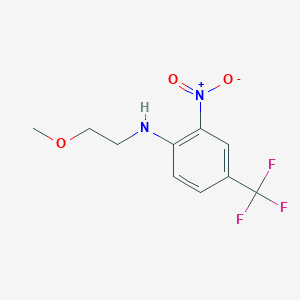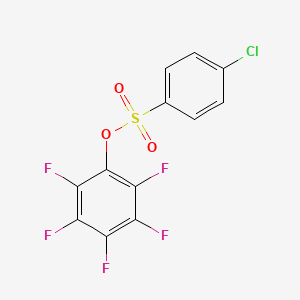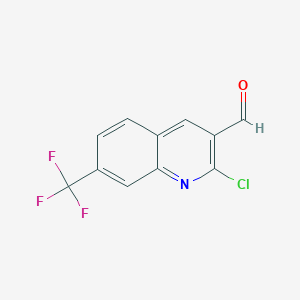
Methyl 3-(bromomethyl)-2-fluorobenzoate
Descripción general
Descripción
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a chemical compound used in organic synthesis . It is also known by other names such as “methyl 3-bromomethyl benzoate”, “m-carbomethoxybenzyl bromide”, “3-bromomethyl benzoic acid methyl ester”, and “benzoic acid, 3-bromomethyl-, methyl ester” among others . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol .
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .Molecular Structure Analysis
The molecular structure of “Methyl 3-(bromomethyl)-2-fluorobenzoate” can be represented by the SMILES stringCOC(=O)C1=CC=CC(CBr)=C1 . The InChI key for this compound is YUHSMQQNPRLEEJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a solid at 20°C . It has a melting point of 43.0 to 47.0°C and a boiling point of 169°C at 22 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Allylation of Ketones
Methyl 3-(bromomethyl)-2-fluorobenzoate has been used in the allylation of structurally diverse ketones . This process has been demonstrated to be efficient and has opened up the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds .
Synthesis of Bioactive Unsaturated Lactones
This compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo[f]coumarin and its derivatives . The synthesized benzo[f]coumarin derivatives have been found to exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .
Allylation of Azomethines
Methyl 3-(bromomethyl)-2-fluorobenzoate has been used in the allylation of azomethines . This reaction allows for the formation of a new carbon–carbon bond and extends the carbon backbone. The resulting homoallylamines are important intermediates in the synthesis of a wide range of products, including biologically active compounds .
Synthesis of Biologically Active Compounds
The synthetic potential of Methyl 3-(bromomethyl)-2-fluorobenzoate has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .
Organic Synthesis
Methyl 3-(bromomethyl)-2-fluorobenzoate is used in organic synthesis of other chemicals . It serves as a reagent in various chemical reactions, contributing to the formation of new compounds.
Design of Pharmacophoric Fragments
The allylation reaction products of Methyl 3-(bromomethyl)-2-fluorobenzoate can be used in the design of pharmacophoric fragments . These fragments can potentially affect the general biological profile of the resulting compounds .
Safety and Hazards
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
“Methyl 3-(bromomethyl)-2-fluorobenzoate” has potential applications in the synthesis of new heterocyclic compounds . For instance, it has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation with the goal of subsequent formation of a lactone fragment . This could affect the general biological profile of the resulting compounds .
Mecanismo De Acción
Target of Action
Methyl 3-(bromomethyl)-2-fluorobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. It is particularly useful in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the bromomethyl group in the compound can be replaced by other groups, leading to the formation of new organic compounds .
Biochemical Pathways
While the specific biochemical pathways affected by Methyl 3-(bromomethyl)-2-fluorobenzoate can vary depending on the context of its use, it is often involved in the synthesis of complex organic molecules. For example, it can be used in the synthesis of biologically active compounds through the allylation of azomethines .
Result of Action
The result of Methyl 3-(bromomethyl)-2-fluorobenzoate’s action is the formation of new organic compounds. For instance, it can be used to form new carbon–carbon bonds, extending the carbon backbone of the target molecule . This can lead to the synthesis of a wide range of products, including biologically active compounds .
Action Environment
The action, efficacy, and stability of Methyl 3-(bromomethyl)-2-fluorobenzoate can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires a palladium catalyst and a base .
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTWNBEXSVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-2-fluorobenzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

